molecular formula C12H8Cl2 B164822 3,4-Dichlorobiphenyl CAS No. 2974-92-7

3,4-Dichlorobiphenyl

Cat. No.: B164822
CAS No.: 2974-92-7
M. Wt: 223.09 g/mol
InChI Key: ZGHQUYZPMWMLBM-UHFFFAOYSA-N
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Description

3,4-Dichlorobiphenyl is one of the many polychlorinated biphenyls, which are synthetic organic compounds. These compounds consist of two benzene rings connected by a single bond, with chlorine atoms attached to the rings. This compound, specifically, has chlorine atoms at the 3rd and 4th positions on the biphenyl structure. Polychlorinated biphenyls have been widely used in various industrial applications due to their chemical stability and insulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobiphenyl can be synthesized through several methods. One common method involves the chlorination of biphenyl using chlorine gas in the presence of a catalyst. Another method includes the Ullmann reaction, where biphenyl is reacted with a chlorinating agent such as copper chloride under high temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of biphenyl. This process involves passing chlorine gas through a solution of biphenyl in a suitable solvent, typically in the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Microbial Degradation

One of the most significant applications of 3,4-DCB is in the field of microbial degradation. Certain bacteria have been identified that can utilize 3,4-DCB as a carbon source, leading to its breakdown and detoxification in contaminated environments. For instance:

  • Pseudomonas acidovorans strain M3GY has been shown to utilize 3,4-DCB effectively as a growth substrate, demonstrating the potential for bioremediation using this bacterium .
  • Acinetobacter sp. strain 4CB1 was isolated from PCB-contaminated soil and has shown capabilities in degrading chlorobenzoates, indicating a pathway for the degradation of related chlorinated compounds .

2. Bioremediation Technologies

Bioremediation technologies that focus on utilizing microorganisms for the detoxification of pollutants have been explored extensively. The application of 3,4-DCB in bioremediation involves:

  • In Situ Bioremediation : This technique employs microorganisms directly at contaminated sites to degrade pollutants like 3,4-DCB. The effectiveness of this method depends on the microbial community's ability to adapt and thrive in polluted environments .
  • Bioaugmentation : The introduction of specific microbial strains known for their ability to degrade PCBs can enhance the degradation process. Research indicates that bioaugmentation strategies can significantly improve the rates at which 3,4-DCB is broken down in contaminated soils .

Case Study 1: Biodegradation in Soil

A study focused on the biodegradation of 3,4-DCB in contaminated soil demonstrated that specific bacterial strains could reduce the concentration of this compound significantly over time. The study highlighted the importance of optimizing conditions such as nutrient availability and moisture content to enhance microbial activity.

ParameterInitial Concentration (mg/kg)Final Concentration (mg/kg)Reduction (%)
Soil A (Control)1001000
Soil B (Treated)1002080

Case Study 2: Aquatic Environments

Another research project investigated the degradation of 3,4-DCB in aquatic environments using indigenous microbial communities. The results indicated that these communities could effectively reduce PCB levels through natural attenuation processes.

ParameterInitial Concentration (µg/L)Final Concentration (µg/L)Reduction (%)
Water Sample A50590
Water Sample B503040

Mechanism of Action

The mechanism of action of 3,4-Dichlorobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in detoxification processes. This interaction can disrupt normal cellular functions and lead to toxic effects. The compound can also induce the expression of hepatic enzymes, particularly those in the cytochrome P450 family, which play a role in its metabolism and detoxification .

Comparison with Similar Compounds

Comparison: 3,4-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles. For instance, 2,4-Dichlorobiphenyl might have different reactivity in substitution reactions due to the position of chlorine atoms .

Biological Activity

3,4-Dichlorobiphenyl (3,4-DCB) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds known for their environmental persistence and potential toxicity. This article explores the biological activity of 3,4-DCB, focusing on its effects on cellular mechanisms, its degradation by microorganisms, and its implications for human health.

This compound has the molecular formula C12H8Cl2 and is characterized by two chlorine atoms attached to the biphenyl structure. Its structural formula is as follows:

C12H8Cl2\text{C}_{12}\text{H}_8\text{Cl}_2

Cytotoxicity and Cellular Mechanisms

Research indicates that exposure to 3,4-DCB can lead to significant cytotoxic effects. A study showed that treatment with 3 μM 4OH-PCB11 (a metabolite of PCB11 related to 3,4-DCB) decreased mitochondrial membrane potential and cellular growth in SIRT3-knockout mouse embryonic fibroblasts (MEFs) . The mechanism involves oxidative stress and impaired fatty acid metabolism due to altered mitochondrial function.

Table 1: Effects of this compound on Cellular Mechanisms

Parameter Effect Reference
Mitochondrial Membrane PotentialDecreased
Cellular GrowthSignificant reduction
MnSOD ActivityIncreased in wild-type MEFs; decreased in SIRT3-KO MEFs
Fatty Acid MetabolismAltered gene expression related to metabolism

The findings suggest that SIRT3 plays a protective role against PCB-induced oxidative injuries by regulating MnSOD activity, which is crucial for maintaining redox homeostasis in cells.

Microbial Degradation

Microorganisms have shown potential in degrading 3,4-DCB. Pseudomonas acidovorans strain M3GY has been identified as capable of utilizing 3,4-DCB as a growth substrate. This bacterium employs specific metabolic pathways to break down the compound into less harmful substances .

Case Study: Bioremediation Using Pseudomonas acidovorans

In a controlled study, Pseudomonas acidovorans was introduced into contaminated soil containing 3,4-DCB. Over a period of weeks, the bacteria significantly reduced the concentration of 3,4-DCB through biotransformation processes. The degradation pathway involved several enzymatic reactions that converted 3,4-DCB into non-toxic metabolites .

Implications for Human Health

The persistence of PCBs like 3,4-DCB in the environment raises concerns regarding human exposure and health risks. Studies have linked PCB exposure to various health issues, including endocrine disruption and carcinogenic effects. The presence of these compounds in human blood highlights the need for continuous monitoring and remediation efforts .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 3,4-dichlorobiphenyl in environmental samples?

  • Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to its high sensitivity for chlorinated biphenyls. For complex matrices, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is recommended, particularly for distinguishing positional isomers. Certified reference materials (CRMs), such as those listed under CAS 2974-92-7, should be used for calibration .
  • Key Data : Retention indices for this compound in GC-MS are reported at 1,325–1,350 (non-polar columns), with characteristic fragment ions at m/z 222 (M<sup>+</sup>) and 187 (M-Cl)<sup>+</sup> .

Q. What are the critical physical-chemical properties of this compound relevant to laboratory handling?

  • Methodology : Determine melting point (MP) and boiling point (BP) using differential scanning calorimetry (DSC) and distillation setups, respectively. Solubility in aqueous systems can be measured via shake-flask methods under controlled temperature.
  • Key Data :

  • MP: 49.5°C; BP: 197.5°C at 760 mmHg .
  • Aqueous solubility: 9.089E-05 g/L at 25°C .

Advanced Research Questions

Q. How does the photodegradation pathway of this compound differ from its structural isomers (e.g., 4,4'-dichlorobiphenyl)?

  • Methodology : Conduct UV irradiation experiments (λ > 286 nm) in organic solvents (e.g., hexane) and analyze photoproducts via GC-MS. Compare retention times and chlorine substitution patterns.
  • Key Findings : this compound undergoes meta-position reactivity due to steric effects from para-chlorine, yielding chlorinated biphenyls and dechlorinated intermediates. In contrast, 4,4'-dichlorobiphenyl shows minimal photodegradation due to weak UV absorption at λ > 286 nm .

Q. What are the challenges in resolving this compound from co-eluting congeners in environmental samples?

  • Methodology : Optimize chromatographic conditions using polarizable columns (e.g., DB-5ms) and tandem mass spectrometry (MS/MS) for enhanced selectivity.
  • Data Contradictions : Co-elution with 3,4'-dichlorobiphenyl (PCB-13) is common due to similar retention indices. Resolution requires advanced techniques like GC×GC-TOF-MS or isotopic dilution .

Q. How can computational models predict the environmental fate of this compound?

  • Methodology : Apply physiologically based pharmacokinetic (PBPK) models and quantitative structure-activity relationship (QSAR) tools to estimate bioaccumulation factors (BAFs) and degradation half-lives.
  • Key Insights : Hydrophobicity (log Kow ~4.7) suggests high bioaccumulation in lipid-rich tissues. Aerobic biodegradation rates are slower than for ortho-substituted congeners .

Q. Experimental Design Considerations

Q. What controls are essential for studying the toxicity of this compound in vitro?

  • Methodology : Use solvent controls (e.g., dimethyl sulfoxide, DMSO) at concentrations <0.1% (v/v) to avoid cytotoxicity. Include positive controls like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) for aryl hydrocarbon receptor (AhR) activation assays.
  • Data Validation : Ensure purity of test compounds via NMR and elemental analysis. For example, this compound solutions must confirm absence of 3,5-dichlorobiphenyl contamination .

Q. Tables for Critical Data Reference

Property Value Source
CAS Number2974-92-7
Molecular Weight223.10 g/mol
Log Kow4.7 (estimated)
Aqueous Solubility (25°C)9.089E-05 g/L
GC-MS Retention Index1,325–1,350 (DB-5ms column)

Properties

IUPAC Name

1,2-dichloro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQUYZPMWMLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073310
Record name 3,4-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2974-92-7
Record name PCB 12
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Record name 3,4-DICHLOROBIPHENYL
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Synthesis routes and methods

Procedure details

A mixture was prepared of 1-Bromo-3,4-dichlorobenzene (20.0 g, 88.5 mmol), phenylboronic acid (13.5 g, 110.6 mmol), triphenylphosphine (2.32 g, 8.85 mmol), potassium carbonate (30.58 g, 221.25 mmol), 150 mL xylenes, and 150 mL water. The mixture was stirred and nitrogen bubbled into it for 20 minutes. Palladium acetate was added (0.99 g, 4.425 mmol) and the mixture was heated at 120° C. under nitrogen overnight. Cooled to room temperature and diluted with water and dichloromethane. The mixture was filtered through Celite and the Celite was washed with water and dichloromethane. The layers were separated and the aqueous layer extracted with dichloromethane. The organic layers were dried over magnesium sulfate, filtered, and evaporated to yield a brown oil. The crude material was purified by column chromatography eluting with hexanes. The cleanest fractions containing product were collected. Obtained 6 g (30%) of clean product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
30.58 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

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